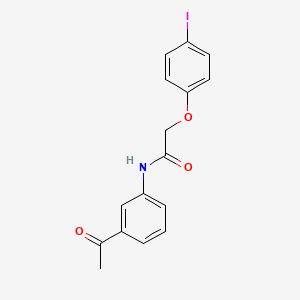![molecular formula C17H16BrNO3 B3532472 ethyl {4-[(2-bromobenzoyl)amino]phenyl}acetate](/img/structure/B3532472.png)
ethyl {4-[(2-bromobenzoyl)amino]phenyl}acetate
Overview
Description
Ethyl {4-[(2-bromobenzoyl)amino]phenyl}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the class of N-acylarylamine derivatives, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of ethyl {4-[(2-bromobenzoyl)amino]phenyl}acetate involves the inhibition of the activity of enzymes such as COX-2, which are involved in the production of inflammatory mediators. This leads to a reduction in the production of these mediators, resulting in an anti-inflammatory effect.
Biochemical and Physiological Effects:
Ethyl {4-[(2-bromobenzoyl)amino]phenyl}acetate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, which can lead to a reduction in inflammation. It has also been found to exhibit anti-cancer properties, through the inhibition of cell proliferation and induction of apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl {4-[(2-bromobenzoyl)amino]phenyl}acetate in lab experiments is its ability to inhibit the activity of enzymes involved in the production of inflammatory mediators. This makes it a useful tool in studying the mechanisms of inflammation and developing new anti-inflammatory drugs. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on ethyl {4-[(2-bromobenzoyl)amino]phenyl}acetate. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases such as arthritis. Another area of interest is its anti-cancer properties, which may have potential applications in the development of new cancer therapies. Additionally, further research is needed to determine the safety and toxicity of this compound, which may impact its use in future experiments.
Scientific Research Applications
Ethyl {4-[(2-bromobenzoyl)amino]phenyl}acetate has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
properties
IUPAC Name |
ethyl 2-[4-[(2-bromobenzoyl)amino]phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-2-22-16(20)11-12-7-9-13(10-8-12)19-17(21)14-5-3-4-6-15(14)18/h3-10H,2,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUJGEKGXGNGOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B3532398.png)


![methyl (4-{[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenyl)acetate](/img/structure/B3532417.png)
![N,N'-(sulfonyldi-4,1-phenylene)bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B3532430.png)

![methyl (3-{[4-(2-furoylamino)benzoyl]amino}phenoxy)acetate](/img/structure/B3532441.png)
![4-Methyl-N-(3-methyl-benzyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B3532444.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B3532450.png)
![N-1-adamantyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B3532451.png)
![N-(2-furylmethyl)-2-{[5-(4-nitrobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3532453.png)

![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B3532471.png)
